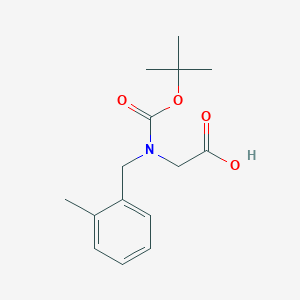

N-Boc-2-methylbenzyl-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-2-methylbenzyl-glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-methylbenzyl-glycine typically involves the protection of the amino group of glycine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The key steps involve the protection of the amino group and subsequent purification to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-2-methylbenzyl-glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with nickel or rhodium catalyst.

Substitution: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-Boc-2-methylbenzyl-glycine has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes

Wirkmechanismus

The mechanism of action of N-Boc-2-methylbenzyl-glycine primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under mild acidic conditions, releasing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-glycine: Similar in structure but lacks the 2-methylbenzyl group.

N-Cbz-glycine: Uses a benzyl carbamate (Cbz) group instead of a Boc group.

N-Fmoc-glycine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection

Uniqueness

N-Boc-2-methylbenzyl-glycine is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other protecting groups may not be suitable .

Biologische Aktivität

N-Boc-2-methylbenzyl-glycine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through standard peptide coupling techniques, often involving the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc group serves as a protective moiety that facilitates the synthesis of complex structures while maintaining stability during reactions. The synthesis typically employs reagents such as HATU for coupling and can be performed in both solution and solid-phase environments .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly focusing on its antibacterial and antimalarial properties.

Antibacterial Activity

Research indicates that glycine derivatives, including this compound, exhibit significant antibacterial properties. In a comparative study, glycine derivatives demonstrated higher antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Biological Activity Against Bacterial Strains

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| This compound | E. coli | 196 ± 44 |

| N-Boc-Valine | PfIspE | 61 ± 7 |

| L-Tyrosine | E. coli | 200 ± 35 |

Antimalarial Activity

This compound has also shown promising antimalarial activity. It is particularly effective against Plasmodium falciparum, with studies reporting an IC50 value of approximately 5.1 μM. This positions it among the first inhibitors of PfIspE to demonstrate both enzymatic inhibition and antimalarial properties .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial and parasitic metabolism.

- Membrane Disruption : It may disrupt bacterial membranes, leading to increased permeability and eventual cell lysis.

- Competitive Binding : For antimalarial effects, it competes with natural substrates at active sites on enzymes critical for parasite survival.

Case Study 1: Antibacterial Efficacy

In a controlled study published in 2021, researchers evaluated the antibacterial efficacy of various glycine derivatives, including this compound. The study highlighted its effectiveness against multidrug-resistant strains of E. coli, suggesting potential for development as a therapeutic agent .

Case Study 2: Antimalarial Properties

A separate investigation focused on the antimalarial properties of this compound revealed its capability to inhibit PfIspE effectively. The study utilized both in vitro assays and in vivo models, demonstrating significant reductions in parasitemia levels when treated with this compound .

Eigenschaften

IUPAC Name |

2-[(2-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11-7-5-6-8-12(11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIWZBYMPIUHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.